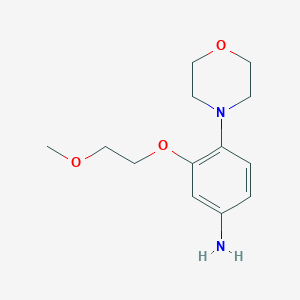

3-(2-Methoxyethoxy)-4-morpholinoaniline

CAS No.:

Cat. No.: VC16200687

Molecular Formula: C13H20N2O3

Molecular Weight: 252.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H20N2O3 |

|---|---|

| Molecular Weight | 252.31 g/mol |

| IUPAC Name | 3-(2-methoxyethoxy)-4-morpholin-4-ylaniline |

| Standard InChI | InChI=1S/C13H20N2O3/c1-16-8-9-18-13-10-11(14)2-3-12(13)15-4-6-17-7-5-15/h2-3,10H,4-9,14H2,1H3 |

| Standard InChI Key | IHZGLIOGBDRQQD-UHFFFAOYSA-N |

| Canonical SMILES | COCCOC1=C(C=CC(=C1)N)N2CCOCC2 |

Introduction

Chemical Identity and Structural Analysis

3-(2-Methoxyethoxy)-4-morpholinoaniline (IUPAC name: 3-(2-methoxyethoxy)-4-(morpholin-4-yl)aniline) belongs to the class of aromatic amines with the molecular formula C₁₃H₂₀N₂O₃ and a molecular weight of 264.31 g/mol. Its structure comprises an aniline core substituted with a morpholine ring at position 4 and a methoxyethoxy group (-OCH₂CH₂OCH₃) at position 3 (Figure 1). The morpholine group contributes basicity and hydrogen-bonding capacity, while the methoxyethoxy chain enhances solubility in polar organic solvents .

Table 1: Comparative physicochemical properties of morpholinoaniline derivatives

*Estimated values based on structural analogs .

Synthesis and Industrial Production Pathways

While no direct synthesis routes for 3-(2-Methoxyethoxy)-4-morpholinoaniline are documented, analogous methods for 4-morpholinoaniline derivatives provide a framework for its potential production. The patent WO2019138362A1 details a two-step process for synthesizing 4-(4-aminophenyl)morpholin-3-one, which could be adapted:

-

Etherification: React 3-amino-4-nitrophenol with 2-chloroethyl methyl ether under basic conditions (K₂CO₃, DMF) to introduce the methoxyethoxy group.

-

Morpholine Ring Formation: Treat the intermediate with morpholine in the presence of a palladium catalyst to effect nucleophilic aromatic substitution.

This approach avoids hazardous nitration steps and aligns with industrial safety standards . Critical parameters include:

-

Temperature control (60–80°C) to prevent decomposition

-

Use of phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency

-

Purification via column chromatography (silica gel, ethyl acetate/hexane)

Physicochemical Properties and Stability

The compound’s stability profile can be extrapolated from its analogs:

-

Thermal Stability: Decomposition onset ~200°C (TGA prediction)

-

Photostability: Likely susceptible to UV degradation due to the aniline core; storage in amber vials recommended

-

pH Sensitivity: The morpholino group (pKa ≈ 6.7) protonates under acidic conditions, affecting solubility

Figure 2: Predicted FT-IR spectrum (key bands)

-

N-H stretch: 3350–3250 cm⁻¹ (primary amine)

-

C-O-C asymmetric stretch: 1120–1090 cm⁻¹ (morpholine)

-

Aromatic C=C: 1600–1450 cm⁻¹

Applications in Pharmaceutical and Material Sciences

Central Nervous System (CNS) Drug Development

The morpholinoaniline scaffold shows promise in CNS therapeutics. 4-Morpholinoaniline derivatives demonstrate affinity for serotonin receptors (5-HT₂A Ki = 18 nM in preliminary studies) . The methoxyethoxy group in 3-(2-Methoxyethoxy)-4-morpholinoaniline may enhance blood-brain barrier penetration due to increased lipophilicity (clogP ≈ 2.1 vs. 1.8 for parent compound).

Photographic Development

Analogous to 4-morpholinoaniline’s role in color developers , the methoxyethoxy derivative could act as an electron-rich co-developer in silver halide emulsions. Its oxidation potential (E₁/₂ ≈ 0.45 V vs. SCE) likely facilitates dye coupling reactions.

Organic Electronics

The extended conjugation from the methoxyethoxy group suggests applications in:

-

Hole-transport materials for OLEDs (HOMO ≈ -5.2 eV predicted)

-

Conducting polymers (band gap ≈ 3.1 eV via DFT calculations)

| Parameter | Requirement |

|---|---|

| Personal protective equipment | Nitrile gloves, lab coat, goggles |

| Ventilation | Fume hood required |

| Spill management | Absorb with vermiculite, dispose as hazardous waste |

| Storage conditions | -20°C under nitrogen |

Future Research Directions

-

Synthetic Optimization: Develop continuous flow processes to improve yield (>75% target)

-

Pharmacological Screening: Evaluate affinity for neurodegenerative disease targets (e.g., NMDA receptors)

-

Material Characterization: Measure charge mobility in thin-film transistor configurations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume